

The Pharmacological Profile of Vanoxerine (GBR-12909): An In-depth Technical Guide

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Compound of Interest

Compound Name: Vanoxerine dihydrochloride

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Abstract

Vanoxerine (GBR-12909) is a potent and selective dopamine reuptake inhibitor (DRI) that has been investigated for its therapeutic potential in a range of neurological and psychiatric disorders, most notably cocaine dependence.[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacological profile of Vanoxerine, detailing its mechanism of action, binding affinities, pharmacokinetic properties, and effects on various physiological systems. The information is presented to serve as a resource for researchers and professionals in the field of drug development.

Introduction

Vanoxerine, a piperazine derivative, is a high-affinity ligand for the dopamine transporter (DAT), exhibiting approximately 50 times greater binding affinity than cocaine.[2] Its primary mechanism of action involves the inhibition of dopamine reuptake, leading to an increase in extracellular dopamine levels in the brain.[5] Unlike cocaine, Vanoxerine also inhibits dopamine release, resulting in a more modest elevation of synaptic dopamine and consequently, milder stimulant effects.[2][6] This unique pharmacological profile has positioned Vanoxerine as a candidate for agonist-replacement therapy for cocaine addiction.[2][6] Furthermore, Vanoxerine's interactions with cardiac ion channels have led to its investigation as a potential antiarrhythmic agent.[2]

Mechanism of Action

Vanoxerine is a selective and potent competitive inhibitor of the presynaptic dopamine transporter.[3] By binding to the DAT, it blocks the reuptake of dopamine from the synaptic cleft, thereby prolonging the action of dopamine. Studies have shown that Vanoxerine induces a conformational change in the dopamine transporter upon binding.[7] While its primary target is the DAT, Vanoxerine also exhibits binding affinity for the serotonin transporter, albeit with lower potency.[2]

Dopamine Transporter Interaction

The interaction of Vanoxerine with the dopamine transporter is characterized by high affinity and a slow dissociation rate compared to cocaine.[3] This prolonged occupancy of the DAT is thought to contribute to its potential efficacy in reducing cocaine self-administration by preventing cocaine from binding to the transporter.[1][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding the pharmacological profile of Vanoxerine.

Table 1: Binding Affinities and Inhibitory Concentrations

Target	Parameter	Value	Species	Reference
Dopamine Transporter (DAT)	Ki	9 nM	Human	[1][4]
Serotonin Transporter (SERT)	Binds with nanomolar affinity	Not specified	Not specified	[2]
hERG (Kv11.1) Potassium Channel	Potent Blocker	Not specified	Human	[2]
L-type Calcium Channels	Blocker	Not specified	Not specified	[2]
Sodium Channels	Blocker	Not specified	Not specified	[2]

Table 2: Pharmacokinetic Parameters in Humans

Parameter	Dose	Value	Reference
Mean Elimination Half-life	75 mg/day	53.5 h	[3]
Mean Elimination Half-life	125 mg/day	66 h	[3]
Plasma Protein Binding	0.1, 0.4, and 1 μ M	99%	[3]

Table 3: Dopamine Transporter Occupancy in Humans (Oral Dosing)

Dose	Duration	DAT Occupancy	Reference
50, 75, or 100 mg	2 weeks	Increased with dose	[1][4]
100 mg	2 weeks	25% to 35%	[1][4]

Experimental Protocols

This section outlines the general methodologies employed in key experiments to characterize the pharmacological profile of Vanoxerine.

Radioligand Binding Assays

- Objective: To determine the binding affinity (K_i) of Vanoxerine for the dopamine transporter.
- Methodology:
 - Membrane Preparation: Striatal tissue from rat brains is homogenized in a suitable buffer and centrifuged to isolate the cell membranes containing the dopamine transporters.
 - Incubation: The membrane preparation is incubated with a specific radioligand for the dopamine transporter (e.g., [^3H]WIN 35,428 or [^3H]GBR-12935) and varying concentrations of Vanoxerine.
 - Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
 - Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
 - Data Analysis: The concentration of Vanoxerine that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined. The K_i value is then calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis

- Objective: To measure the effect of Vanoxerine on extracellular dopamine levels in the brain of freely moving animals.
- Methodology:
 - Probe Implantation: A microdialysis probe is stereotactically implanted into a specific brain region of interest, such as the nucleus accumbens or striatum, of an anesthetized rat.

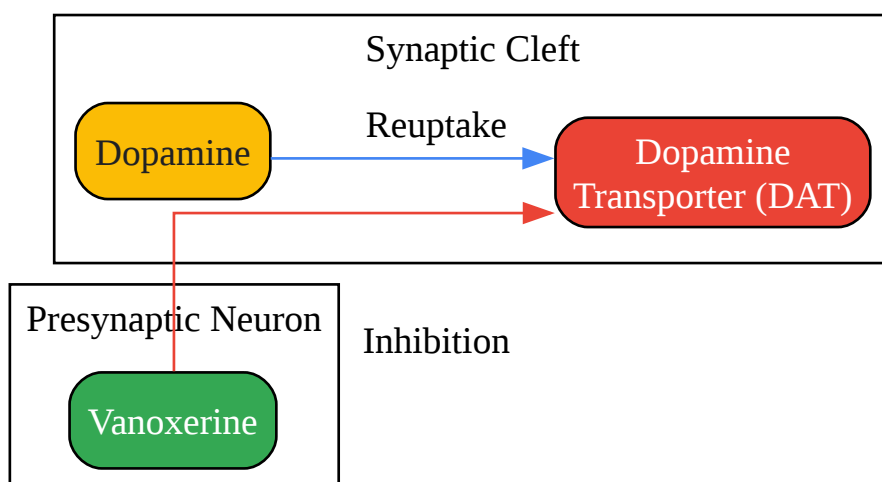
- Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow flow rate.
- Sample Collection: Small molecules, including dopamine, from the extracellular fluid diffuse across the semipermeable membrane of the probe and are collected in the dialysate.
- Analysis: The concentration of dopamine in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
- Drug Administration: Vanoxerine is administered systemically (e.g., intraperitoneally), and the changes in extracellular dopamine levels are monitored over time.

Electrophysiology (Whole-Cell Patch Clamp)

- Objective: To investigate the effects of Vanoxerine on cardiac ion channels (e.g., hERG, sodium, and calcium channels).
- Methodology:
 - Cell Culture: Human embryonic kidney (HEK-293) cells are stably transfected to express the specific ion channel of interest.
 - Patch-Clamp Recording: The whole-cell patch-clamp technique is used to record the ionic currents flowing through the channels in individual cells.
 - Voltage Protocols: Specific voltage clamp protocols are applied to the cells to elicit the channel currents.
 - Drug Application: Vanoxerine is applied to the cells at various concentrations, and the effects on the amplitude and kinetics of the ion channel currents are measured.

Visualizations

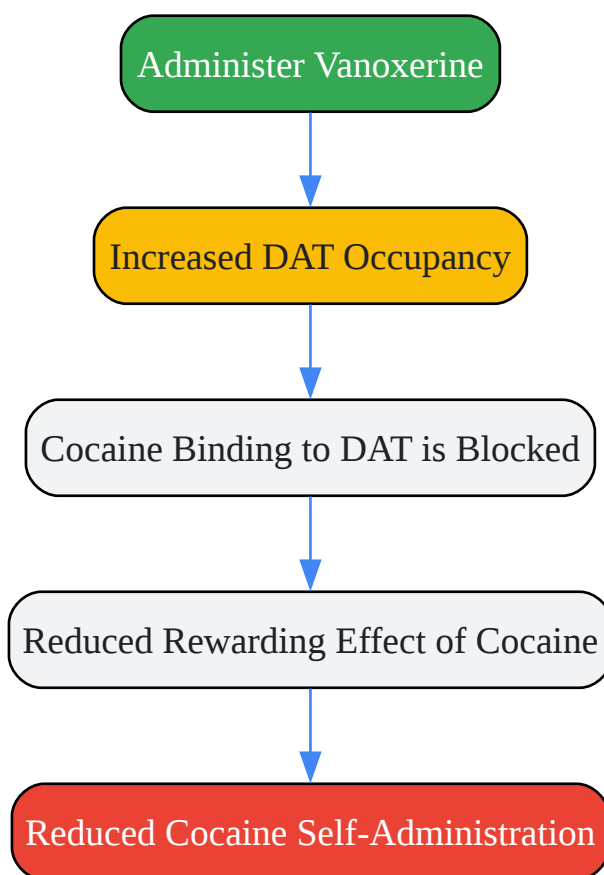
Dopamine Reuptake Inhibition Workflow



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Caption: Vanoxerine blocks the dopamine transporter (DAT).

Experimental Logic for Assessing Cocaine Addiction Treatment



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Caption: Proposed mechanism for Vanoxerine in treating cocaine addiction.

Behavioral Pharmacology

Studies in animal models have demonstrated that Vanoxerine can effectively reduce cocaine self-administration.[1][3] In primates, intravenous administration of Vanoxerine was shown to decrease and even eliminate cocaine self-administration at certain doses.[3] Importantly, Vanoxerine itself does not appear to have a significant abuse potential, as it did not produce a cocaine-like stimulant profile in human volunteers.[3] Research has also suggested that Vanoxerine may reduce the consumption of alcohol in animal models.[6]

Conclusion

Vanoxerine (GBR-12909) possesses a unique pharmacological profile as a high-affinity dopamine reuptake inhibitor with a slow dissociation rate from the dopamine transporter. Its ability to modulate the dopaminergic system without producing significant stimulant effects has

made it a compound of interest for the treatment of cocaine dependence. Furthermore, its interactions with cardiac ion channels have opened avenues for its investigation as an antiarrhythmic agent. This guide provides a foundational understanding of the key pharmacological characteristics of Vanoxerine to support further research and development efforts.

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